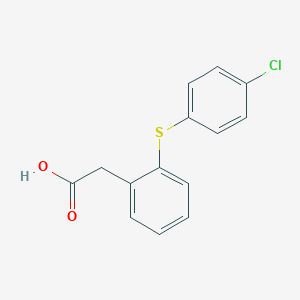

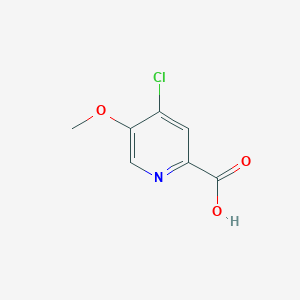

![molecular formula C10H7NS B173360 3-Methylbenzo[b]thiophene-5-carbonitrile CAS No. 19404-23-0](/img/structure/B173360.png)

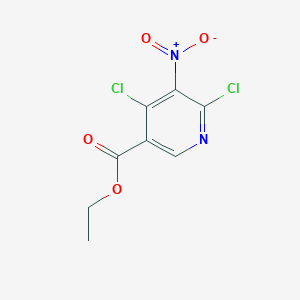

3-Methylbenzo[b]thiophene-5-carbonitrile

Vue d'ensemble

Description

3-Methylbenzo[b]thiophene-5-carbonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

Thiophene derivatives, including 3-Methylbenzo[b]thiophene-5-carbonitrile, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis

The molecular formula of 3-Methylbenzo[b]thiophene-5-carbonitrile is C10H7NS . More detailed structural information can be found in the references .Chemical Reactions Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The reaction proceeds through a radical pathway, with an iminyl radical initially generated by a single-electron-transfer (SET) process .Applications De Recherche Scientifique

Organic Semiconductors

3-Methylbenzo[b]thiophene-5-carbonitrile: is a valuable compound in the development of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs). The incorporation of the 3-methylbenzo[b]thiophene moiety can lead to enhanced performance in OFETs due to its potential to improve intermolecular interactions and stability .

OLED Materials

In the field of organic light-emitting diodes (OLEDs), thiophene-based molecules, including 3-Methylbenzo[b]thiophene-5-carbonitrile , play a crucial role. They are often used as the core building blocks for the synthesis of complex OLED materials. These compounds contribute to the photophysical properties required for efficient light emission .

Corrosion Inhibitors

The industrial application of thiophene derivatives as corrosion inhibitors is well-documented. 3-Methylbenzo[b]thiophene-5-carbonitrile can be utilized in coatings or additives to protect metals from corrosion, especially in harsh environments. Its molecular structure allows for the formation of protective layers on metal surfaces .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological activities. 3-Methylbenzo[b]thiophene-5-carbonitrile could be explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its structural framework allows for interaction with various biological targets, which could lead to the development of new therapeutic agents .

Material Science

In material science, 3-Methylbenzo[b]thiophene-5-carbonitrile can be used to create novel materials with unique properties. Its thiophene core is beneficial in the synthesis of polymers and composites that require thermal stability and electrical conductivity .

Synthetic Chemistry

As an intermediate in synthetic chemistry, 3-Methylbenzo[b]thiophene-5-carbonitrile is crucial for the synthesis of various organic compounds. It can serve as a starting material for the construction of complex molecules, particularly in the synthesis of heterocyclic compounds with potential applications in different fields of chemistry .

Safety and Hazards

The safety data sheet for 3-Methylbenzo[b]thiophene-5-carbonitrile suggests that it may pose hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to handle it under inert gas and protect it from moisture .

Orientations Futures

Thiophene-based analogs, including 3-Methylbenzo[b]thiophene-5-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Propriétés

IUPAC Name |

3-methyl-1-benzothiophene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQCBMORZGYXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631720 | |

| Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-benzothiophene-5-carbonitrile | |

CAS RN |

19404-23-0 | |

| Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

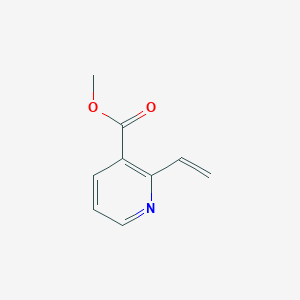

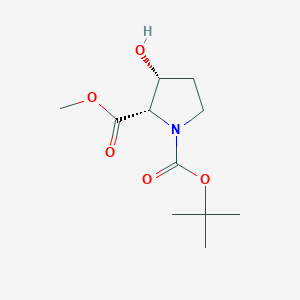

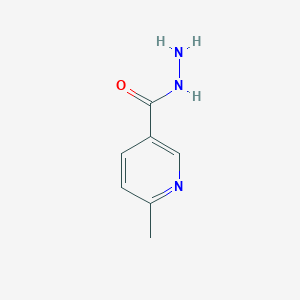

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)

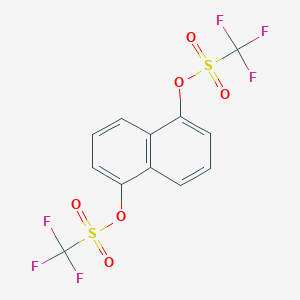

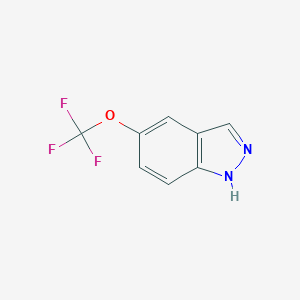

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

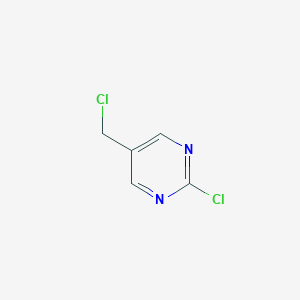

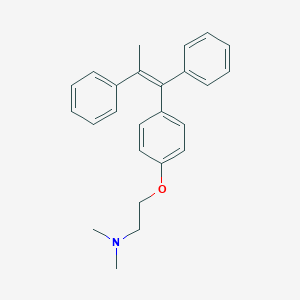

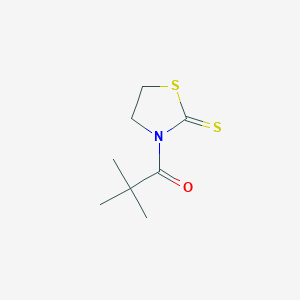

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)